molecular formula C11H19N5O B2353944 (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2309705-92-6

(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2353944
CAS No.: 2309705-92-6
M. Wt: 237.307
InChI Key: PHXYMAZZKKFEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities, including antipsychotic, antihistaminic, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 4-isopropylpiperazine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides .

  • Reduction: : The triazole ring can be reduced to form 1,2,3-triazolines .

  • Substitution: : The isopropyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and H2O2 (hydrogen peroxide) .

  • Reduction: : Typical reducing agents are LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) .

  • Substitution: : Various alkyl halides and aryl halides can be used for substitution reactions, often in the presence of a base like triethylamine (TEA) .

Major Products Formed

  • N-oxides: : Resulting from the oxidation of the piperazine ring.

  • 1,2,3-triazolines: : Formed through the reduction of the triazole ring.

  • Substituted derivatives: : Various alkyl or aryl substituted piperazines.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-isopropylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is similar to other piperazine derivatives, such as (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone and (4-isopropylpiperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone . it is unique in its specific structural features, such as the presence of the isopropyl group and the methylated triazole ring. These structural differences can lead to variations in biological activity and chemical reactivity.

List of Similar Compounds

  • (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone

  • (4-isopropylpiperazin-1-yl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanone

  • (4-ethylpiperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

  • (4-isopropylpiperazin-1-yl)(1-ethyl-1H-1,2,3-triazol-4-yl)methanone

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-9(2)15-4-6-16(7-5-15)11(17)10-8-14(3)13-12-10/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXYMAZZKKFEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CN(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.